

Application Notes & Protocols: Gas Chromatography for Bitertanol Residue Analysis

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Compound of Interest

Compound Name: *Bitertanol*

Cat. No.: *B1216083*

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Introduction

Bitertanol is a broad-spectrum conazole fungicide used to control various fungal diseases in crops. Its potential persistence in the environment and agricultural products necessitates sensitive and reliable analytical methods for residue monitoring to ensure food safety and environmental protection. This document provides a detailed protocol for the analysis of **Bitertanol** residues in various matrices using gas chromatography (GC), a robust and widely used analytical technique for pesticide residue analysis.[1] The method described herein is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by GC analysis.[2][3][4][5]

Experimental Protocols

This section details the complete methodology for **Bitertanol** residue analysis, from sample preparation to GC analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method has been selected for its efficiency and effectiveness in extracting a wide range of pesticides from various food matrices.[2][3][4][5][6] The following protocol is a general guideline and may require minor modifications depending on the specific matrix.

Materials:

- Homogenizer or blender
- Centrifuge and 50 mL centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - for highly pigmented samples
- Vortex mixer
- Syringe filters (0.22 μm)

Procedure:

- Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to achieve a total water content of 80-85%.
 - Extraction:
 - Add 10-15 mL of acetonitrile to the centrifuge tube.
 - Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- [6]

- Securely cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better efficiency.[6]
- Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents. A common combination for many food matrices is 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18 per mL of extract.[4] For samples with high pigment content, such as dark leafy greens, a small amount of GCB may be added.
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at high speed for 2-5 minutes.
- Final Extract:
 - Carefully collect the supernatant.
 - Filter the extract through a 0.22 μm syringe filter into a GC vial.
 - The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The final extract is analyzed by gas chromatography. The following are typical instrumental conditions. Optimization may be required based on the specific instrument and column used.

Instrumentation:

- Gas Chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). An MS detector provides higher selectivity and confirmation of the analyte's identity.
- Autosampler

GC Conditions:

Parameter	Recommended Setting
Column	Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Volume	1-2 µL (Splitless mode)
Carrier Gas	Helium or Nitrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Temperature Program	Initial temperature: 70-100°C, hold for 1-2 min. Ramp: 15-25°C/min to 200°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min.[7]
Detector Temperature	ECD: 300°C; MS Transfer Line: 280°C
MS Parameters (if applicable)	Ion Source Temperature: 230°C; Ionization Mode: Electron Ionization (EI) at 70 eV; Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Data Presentation

The performance of the analytical method should be validated to ensure its reliability. The following table summarizes typical validation parameters for **Bitertanol** analysis in various matrices.

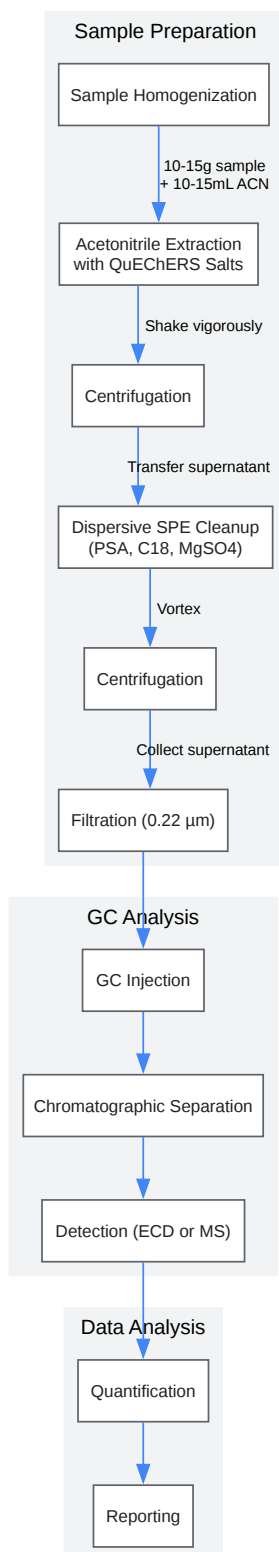
Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Apples	0.05 - 0.1	86 - 108	-	< 0.05	0.05	[8]
Bananas (Pulp)	0.1 - 0.2	78 - 88	-	0.01	-	[9]
Bananas (Peel)	0.1 - 0.2	70 - 98	-	0.01	-	[9]
Various Plant Matrices	0.02 - 3.0	74 - 112	< 10	0.02 - 0.05	-	[8]
Soil	-	-	-	0.1	-	[8]
Cucumber	0.02 - 10 mg/L	74.6 - 101.0	0.6 - 9.9	-	-	[1][10]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification. Note: The values presented are indicative and may vary depending on the laboratory, instrumentation, and specific matrix.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gas chromatography analysis of **Bitertanol** residues.

Workflow for Bitertanol Residue Analysis

[Click to download full resolution via product page](#)Caption: Experimental workflow for **Bitertanol** residue analysis.

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